Cas no 17576-53-3 (3-Nitroquinoline)
3-Nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitroquinoline
- Quinoline, 3-nitro-
- 3-Nitro-chinolin
- 3-Nitroquinolin
- 3-nitro-quinoline
- NITROQUINOLINE
- Quinoline,3-nitro
- Quinoline,nitro
- AKOS006274007
- 12408-11-6
- A812113
- O11041
- AS-50137
- SMR000224613
- HMS2509L07
- MLS000702569
- CS-0155672
- MFCD00956379
- AC-907/34124023
- NCGC00247076-01
- 17576-53-3
- DTXSID60879658
- SB67544
- SCHEMBL2230388
- CHEMBL1501650
- ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- FT-0630309
- DB-006511
-
- Inchi: 1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
- InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=C2C=CC=CC2=C1)=O
Computed Properties
- Exact Mass: 174.04300
- Monoisotopic Mass: 174.042927
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 58.7
Experimental Properties
- Density: 1.354
- Boiling Point: 317.4 °C at 760 mmHg
- Flash Point: 145.8 °C
- Refractive Index: 1.682
- PSA: 58.71000
- LogP: 2.66620
3-Nitroquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI221-50mg |
3-Nitroquinoline |
17576-53-3 | 95+% | 50mg |
192.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI221-200mg |
3-Nitroquinoline |
17576-53-3 | 95+% | 200mg |
481.0CNY | 2021-07-15 | |
| TRC | N901233-10mg |
3-Nitroquinoline |
17576-53-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901233-50mg |
3-Nitroquinoline |
17576-53-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N901233-100mg |
3-Nitroquinoline |
17576-53-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
| Chemenu | CM144561-250mg |
3-nitroquinoline |
17576-53-3 | 95% | 250mg |
$93 | 2023-02-17 | |
| Chemenu | CM144561-1g |
3-nitroquinoline |
17576-53-3 | 95% | 1g |
$215 | 2023-02-17 | |
| Apollo Scientific | OR956394-1g |
3-Nitroquinoline |
17576-53-3 | 95% | 1g |
£445.00 | 2025-02-21 | |
| Alichem | A189007463-5g |
3-Nitroquinoline |
17576-53-3 | 95% | 5g |
$616.35 | 2022-04-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X08395-100mg |
3-Nitroquinoline |
17576-53-3 | 95% | 100mg |
¥118.0 | 2024-07-18 |
3-Nitroquinoline Related Literature
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Monika Chauhan,Gaurav Joshi,Harveen Kler,Archana Kashyap,Suyog M. Amrutkar,Praveen Sharma,Kiran D. Bhilare,Uttam Chand Banerjee,Sandeep Singh,Raj Kumar RSC Adv. 2016 6 77717
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Elida N. Thobokholt,Sebastián O. Simonetti,Teodoro S. Kaufman,Enrique L. Larghi,Andrea B. J. Bracca RSC Adv. 2023 13 13715
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Jingjing Zhao,Pan Li,Chungu Xia,Fuwei Li RSC Adv. 2015 5 32835
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4. Recent advances in the transition metal-free synthesis of heterocycles from α,β-unsaturated ketonesKizhakkan Thiruthi Ashitha,Ajay Krishna M. S.,Basavaraja D.,Sasidhar B. Somappa Org. Chem. Front. 2022 9 5306
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5. 349. Nitrosoacylarylamines. Part V. The nitrosation of 3-acetamido-4-quinolones and -quinaldonesW. J. Adams,D. H. Hey J. Chem. Soc. 1951 1521
Additional information on 3-Nitroquinoline
Properties and Applications of 3-Nitroquinoline (CAS No. 17576-53-3)
3-Nitroquinoline, with the chemical formula C₉H₆N₂O₂ and CAS number 17576-53-3, is a nitro-substituted derivative of quinoline. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. Quinoline derivatives are well-known for their broad spectrum of biological activities, and the introduction of a nitro group at the 3-position enhances its potential as a pharmacophore.
The nitro group in 3-Nitroquinoline introduces both electrophilic and electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This dual functionality makes it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted its potential in developing antimicrobial, antiviral, and anticancer drugs. The electron-withdrawing nature of the nitro group can enhance the binding to biological targets, while its ability to participate in hydrogen bonding interactions further contributes to its drug-like properties.
One of the most compelling aspects of 3-Nitroquinoline is its role as an intermediate in synthesizing more complex heterocyclic compounds. Its structural framework allows for further functionalization, enabling chemists to explore diverse chemical spaces. For instance, reduction of the nitro group can yield amines, which can then be further modified to introduce additional pharmacophoric elements. This flexibility makes it an attractive building block for medicinal chemists seeking to develop new molecular entities.
In recent years, 3-Nitroquinoline has been studied for its potential applications in oncology. Quinoline derivatives have shown promise in targeting various cancer pathways, and modifications such as nitration have been found to enhance their efficacy. Preliminary in vitro studies suggest that 3-Nitroquinoline exhibits inhibitory effects on several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings are particularly intriguing given the growing interest in small-molecule inhibitors as adjunctive therapies for cancer.
The pharmacokinetic profile of 3-Nitroquinoline is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies indicate that 3-Nitroquinoline has moderate solubility in water and lipids, which could influence its bioavailability and distribution within the body. Further research is needed to fully elucidate its pharmacokinetic behavior, but these initial findings suggest it may have a reasonable window for therapeutic activity.
From a synthetic chemistry perspective, 3-Nitroquinoline serves as a versatile precursor for more complex molecules. The nitro group can be readily transformed into other functional groups through various chemical reactions, such as reduction to amine or diazotization followed by coupling reactions. This adaptability allows researchers to tailor the properties of derived compounds to specific biological targets. For example, introducing additional heterocycles or aromatic rings can enhance binding affinity or selectivity against particular enzymes or receptors.
The environmental impact and safety considerations of 3-Nitroquinoline are also important factors in its development and application. While it does not fall under hazardous material classifications typically associated with nitroaromatics or quinolines, proper handling procedures should still be followed to ensure safety during synthesis and use. Studies on its degradation pathways and ecotoxicological profile are ongoing but suggest that it behaves relatively benignly in environmental systems when compared to more persistent pollutants.
Future directions for research on 3-Nitroquinoline include exploring its potential as an antimicrobial agent. The growing threat of antibiotic-resistant bacteria has spurred interest in novel antimicrobial compounds derived from natural product scaffolds like quinoline. Preliminary data indicate that 3-Nitroquinoline may exhibit activity against certain bacterial strains by disrupting essential metabolic processes or membrane integrity. Further investigation into its mechanism of action could pave the way for new strategies in combating resistant pathogens.
In conclusion,3-Nitroquinoline (CAS No. 17576-53-3) represents a promising compound with diverse applications across medicinal chemistry and drug discovery fields Its unique structural features offer opportunities for designing novel therapeutic agents while serving as an effective intermediate for further chemical modifications The ongoing research into its biological activities pharmacokinetics synthesis methods environmental impact highlights its significance as both a scientific curiosity and potential clinical candidate As more data emerges about this compound it will continue to be a valuable tool for chemists biologists pharmaceutical researchers
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